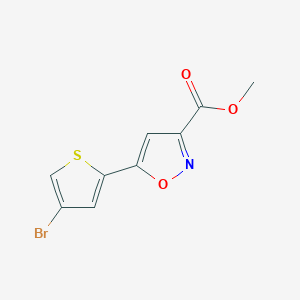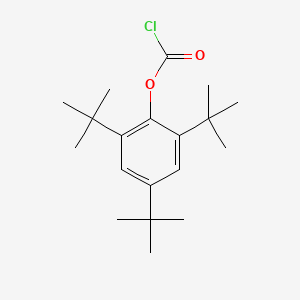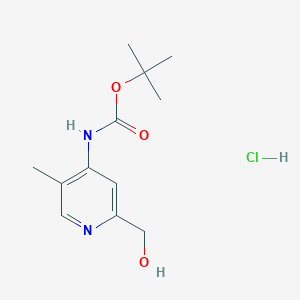![molecular formula C26H29NO3 B13713120 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction may proceed as follows:
Starting Materials: 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Reaction Conditions: The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at the benzylamino or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]butanoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-phenylbutanoate: Lacks the benzyloxy group on the phenyl ring.
Methyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both benzylamino and benzyloxyphenyl groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29NO3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C26H29NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,24,27H,2,17-20H2,1H3 |
InChI Key |
JFVYMSIOVFPLOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)


![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)




![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)



![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
